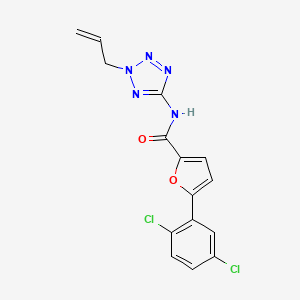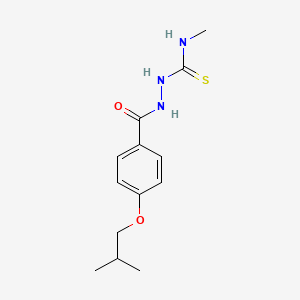
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide
Descripción general
Descripción
Synthesis Analysis
N-(4-methoxybenzyl)-N'-1-naphthylethanediamide, a Schiff base, is synthesized through condensation reactions. For example, a similar compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, is synthesized by the reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (H. Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this category tends to be almost planar, as seen in N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, which features a C=N double bond in a trans configuration. Crystal packing is often stabilized by hydrogen bonds, weak C-H⋯O interactions, and C-H⋯π-ring interactions (H. Yathirajan et al., 2007).
Chemical Reactions and Properties
The introduction of methoxy groups can lead to the formation of new hydrogen bonds and influence the overall crystal packing. For instance, in related compounds like (S,S)-1-{(4-methoxyphenyl)[(1-phenylethyl)amino]methyl}naphthalen-2-ol, the methoxy group is directly involved in the formation of these bonds and C-H⋯π interactions, altering the orientation of aromatic units (M. Capozzi et al., 2019).
Physical Properties Analysis
Compounds with this structure often have π-conjugated systems and are characterized by intra-molecular hydrogen bonds, which contribute to their stability. For example, in (+/-)-1-{(4-Methoxybenzylidene)-amino(4-methoxyphenyl) methyl}-2-naphthol, an intra-molecular O—H⋯N hydrogen bond is present, and the crystal packing is stabilized by van der Waals forces (Xianhua Huang et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound class can be influenced by the presence of various substituents. For instance, in the synthesis of similar compounds, various reactions such as the cleavage of ether bonds using specific conditions and the introduction or removal of protecting groups like methoxybenzyl are common. This demonstrates the compounds' reactivity and adaptability in organic synthesis (A. Volbeda et al., 2015).
Aplicaciones Científicas De Investigación
Sequential Deprotection Strategies
Sequential removal of protecting groups PMB (4-methoxybenzyl) and NAP (2-naphthylmethyl) is facilitated by oxidative cleavage using ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method provides a strategic approach for the sequential deprotection of hydroxyl groups in complex molecules (Wright, Yu, & Spencer, 2001).
Generation of Reactive Intermediates
A novel, mild technique for generating o-(naphtho)quinone methides through fluoride-induced desilylation of silyl derivatives offers potential applications in natural product synthesis and drug research. This method allows for the formation of stable adducts through reactions with various nucleophiles (Shaikh, Cobb, & Varvounis, 2012).
Naphthoquinone Methide in Arene Synthesis
Selective preparation of o- and p-naphthoquinone methides (NQMs) from 1-(siloxymethyl)-1,4-epoxy-1,4-dihydronaphthalene derivatives is crucial for synthesizing biarylmethane and fused heterocyclic arenes. This method demonstrates the versatility of NQMs in constructing complex molecular architectures (Sawama et al., 2015).
Fluorescent Probes for Metal Ions
A new 1,8-naphthalimide derivative demonstrates significant selectivity towards Al3+ ions, highlighting its potential as a chemosensor for detecting aluminum ions in various applications. The probe's high sensitivity and selectivity make it suitable for practical applications in environmental monitoring and analytical chemistry (Wang et al., 2017).
Chemoselective Deprotection Methods
A novel, mild, and chemoselective method for cleaving p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid in hexafluoro-2-propanol (HFIP) showcases the advancement in deprotection techniques, especially for complex molecules like monosaccharides (Volbeda et al., 2015).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-16-11-9-14(10-12-16)13-21-19(23)20(24)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTRCRHLOYLKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)
![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)